5-(2-Methoxy-benzyl)-thiazol-2-ylamine
Description
5-(2-Methoxy-benzyl)-thiazol-2-ylamine is a heterocyclic compound featuring a thiazole core substituted with a 2-methoxybenzyl group at position 5 and an amine group at position 2. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, known for their broad pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities . The 2-methoxybenzyl substituent introduces electron-donating and steric effects, which may modulate the compound's binding affinity, solubility, and metabolic stability.
Properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2OS/c1-14-10-5-3-2-4-8(10)6-9-7-13-11(12)15-9/h2-5,7H,6H2,1H3,(H2,12,13) |
InChI Key |
YOSDKTGNPFABRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CN=C(S2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Benzyl Substituents
The position and nature of substituents on the benzyl group significantly influence molecular properties. Key analogs include:
- In contrast, chloro and trifluoromethyl groups (electron-withdrawing) may improve metabolic stability but reduce solubility .
Thiadiazole Analogs
Thiadiazoles, which replace the thiazole's sulfur with an additional nitrogen, exhibit distinct electronic profiles:
- 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine : Exhibits insecticidal and fungicidal activities due to the thiadiazole ring's planar structure and nitrogen-rich environment .
- 5-({[(E)-Benzylideneamino]oxy}methyl)-1,3,4-thiadiazol-2-amine: Shows antioxidant and antiparasitic properties, attributed to the conjugated Schiff base moiety .
Thiadiazoles generally exhibit higher polarity and lower lipophilicity than thiazoles, impacting their pharmacokinetic profiles .
Pharmacologically Active Thiazole Derivatives
- 5-Methylthiazol-2-ylamine : A USP-recognized impurity in Meloxicam, used in anti-inflammatory drugs. Its methyl group enhances metabolic stability compared to benzyl-substituted analogs .
- 4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine : Features a fused dioxin ring, improving π-π stacking interactions in receptor binding .
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